

# 4-Methylpiperazine-1-sulfonyl chloride hydrochloride CAS number and structure

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## Compound of Interest

Compound Name: 4-Methylpiperazine-1-sulfonyl  
chloride hydrochloride

Cat. No.: B1370123

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An In-Depth Technical Guide to **4-Methylpiperazine-1-sulfonyl chloride hydrochloride**:  
Synthesis, Application, and Handling

## Introduction

**4-Methylpiperazine-1-sulfonyl chloride hydrochloride** is a highly reactive bifunctional molecule that has emerged as a critical building block for medicinal chemists and drug development professionals. Its structure incorporates a 4-methylpiperazine moiety, a common "privileged scaffold" in drug discovery known for improving pharmacokinetic properties, and a reactive sulfonyl chloride group, which serves as a versatile handle for constructing sulfonamide linkages.<sup>[1]</sup> This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its strategic application in pharmaceutical development, and essential safety and handling procedures.

## Compound Identification and Physicochemical Properties

Proper identification and understanding of the physicochemical properties of a reagent are fundamental for its successful application and safe handling in a laboratory setting. **4-Methylpiperazine-1-sulfonyl chloride hydrochloride** is commercially available, typically as a solid that requires specific storage conditions to maintain its reactivity and purity.

Property	Value	Source(s)
CAS Number	33581-96-3	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>5</sub> H <sub>12</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>2</sub> S	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	235.13 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	White to yellow powder	<a href="#">[5]</a>
Chemical Structure	Cl <sup>-</sup> ·H <sup>+</sup> [CN1CCN(CC1)S(=O)(=O)Cl]	<a href="#">[3]</a> <a href="#">[6]</a>
SMILES String	Cl.CN1CCN(CC1)S(Cl)(=O)=O	<a href="#">[3]</a> <a href="#">[6]</a>
Purity	Typically ≥95%	<a href="#">[2]</a> <a href="#">[7]</a>
Storage Conditions	Inert atmosphere, 2-8°C, moisture sensitive	<a href="#">[3]</a> <a href="#">[8]</a>

Table 1: Key physicochemical properties of **4-Methylpiperazine-1-sulfonyl chloride hydrochloride**.

## Synthesis and Mechanism

The synthesis of **4-Methylpiperazine-1-sulfonyl chloride hydrochloride** is most commonly achieved through the reaction of N-methylpiperazine with sulfuryl chloride (SO<sub>2</sub>Cl<sub>2</sub>). This reaction leverages the nucleophilic nature of the secondary amine in the piperazine ring to attack the electrophilic sulfur atom of sulfuryl chloride.

## Reaction Mechanism

The reaction proceeds via a nucleophilic substitution on the sulfuryl chloride. The secondary amine of N-methylpiperazine acts as the nucleophile, attacking the sulfur atom and displacing one of the chloride ions. The reaction is highly exothermic and releases hydrogen chloride (HCl) gas as a byproduct.[\[1\]](#) The generated HCl then protonates the tertiary amine of the newly formed 4-methylpiperazine-1-sulfonyl chloride, precipitating the desired hydrochloride salt from the reaction mixture. Controlling the temperature is critical to prevent side reactions and decomposition of the product.

## Experimental Protocol: Synthesis from N-Methylpiperazine

This protocol describes a representative method for the laboratory-scale synthesis of **4-Methylpiperazine-1-sulfonyl chloride hydrochloride**.

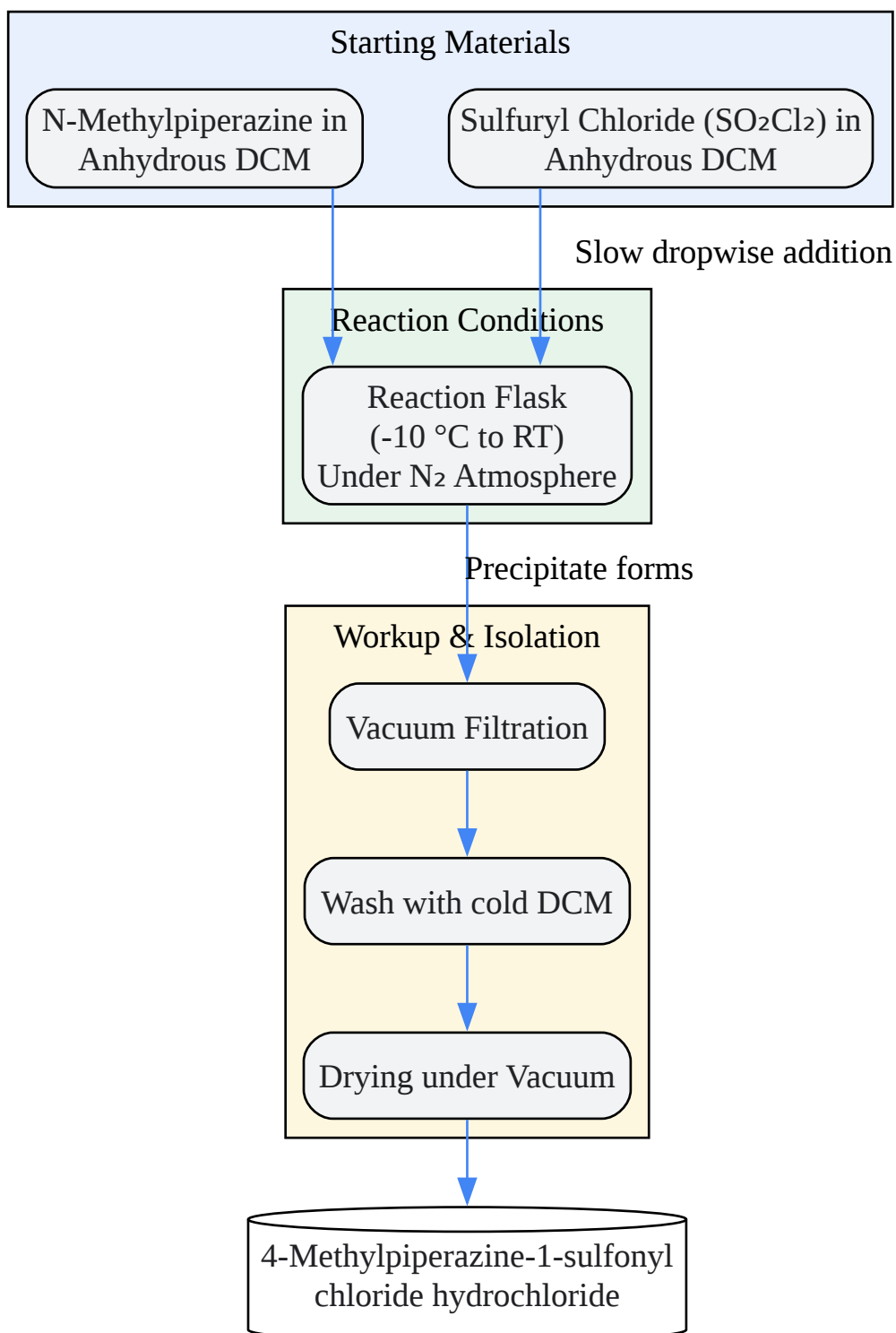
Materials:

- N-Methylpiperazine
- Sulfuryl chloride ( $\text{SO}_2\text{Cl}_2$ )
- Anhydrous Dichloromethane (DCM)
- Dry Ice / Acetone bath
- Nitrogen or Argon gas supply

Procedure:

- **Reaction Setup:** Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a nitrogen/argon inlet, and a thermometer. Ensure all glassware is thoroughly dried.
- **Reagent Preparation:** Dissolve N-methylpiperazine (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution to  $-10\text{ }^\circ\text{C}$  using a dry ice/acetone bath.
- **Slow Addition:** In the dropping funnel, prepare a solution of sulfuryl chloride (1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the cooled N-methylpiperazine solution over 1-2 hours, ensuring the internal temperature does not exceed  $-5\text{ }^\circ\text{C}$ .<sup>[2]</sup> The vigorous evolution of HCl gas will be observed.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at  $-10\text{ }^\circ\text{C}$  for an additional hour, then let it slowly warm to room temperature and stir for 2-3 hours. A white precipitate of the hydrochloride salt will form.
- **Isolation:** Filter the resulting suspension under vacuum. Wash the collected solid with cold, anhydrous dichloromethane to remove any unreacted starting materials or impurities.

- Drying: Dry the white solid under high vacuum to yield **4-Methylpiperazine-1-sulfonyl chloride hydrochloride**. Store immediately in a desiccator under an inert atmosphere at 2-8°C.



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*Figure 1: Synthetic workflow for 4-Methylpiperazine-1-sulfonyl chloride hydrochloride.*

## Applications in Drug Discovery and Medicinal Chemistry

The utility of **4-Methylpiperazine-1-sulfonyl chloride hydrochloride** stems from its ability to readily form sulfonamides, a functional group present in a vast array of FDA-approved drugs.[9] Sulfonamides are crucial pharmacophores in antibiotics, diuretics, antivirals, and kinase inhibitors.[10]

### The Privileged Piperazine Scaffold

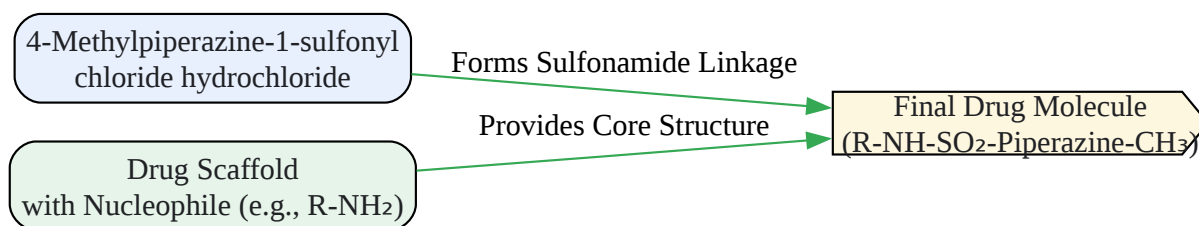
The piperazine ring is considered a "privileged structure" in medicinal chemistry. Its inclusion in a drug candidate can improve aqueous solubility and oral bioavailability due to its basic nitrogen atoms, which are protonated at physiological pH. The N-methyl group further modulates its basicity and lipophilicity.

### Case Study: Sildenafil (Viagra)

A prominent example illustrating the importance of this chemical motif is the synthesis of Sildenafil, the active ingredient in Viagra. While Sildenafil itself does not use the pre-formed sulfonyl chloride, its synthesis involves the creation of an analogous structure in situ. The final steps of the synthesis involve:

- **Sulfonation:** A complex phenyl ring intermediate is reacted with a sulfonating agent (e.g., chlorosulfonic acid) to generate a reactive sulfonyl chloride derivative.
- **Condensation:** This intermediate is then reacted with 1-methylpiperazine to form the final sulfonamide linkage, completing the synthesis of the Sildenafil molecule.

This demonstrates the fundamental reaction between an aryl sulfonyl chloride and 1-methylpiperazine, which is the primary application of the title compound. Using the pre-formed 4-Methylpiperazine-1-sulfonyl chloride allows chemists to introduce the entire methylpiperazine-sulfonyl moiety in a single step by reacting it with a nucleophilic group (like an amine or alcohol) on a drug scaffold.



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